molecular formula C24H31N3O6S B3978382 ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3978382
M. Wt: 489.6 g/mol
InChI Key: NDSDAZLQEHREEM-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, an ester group, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amide Bond Formation: This involves the reaction of amines with carboxylic acids or their derivatives, often using coupling reagents like EDCI or DCC.

    Esterification: The ester group is introduced through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like KMnO4 or CrO3, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring or ester group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Halogens, alkylating agents, nucleophiles like NH3 or RNH2

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(BENZOYLAMINO)BENZOATE
  • N-(2-(2-(2-(BENZOYLAMINO)ETHOXY)ETHOXY)ETHYL)BENZAMIDE

Uniqueness

ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of a thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-(2-benzamido-4-methylpentanoyl)oxybutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-6-18(21(29)27-24-25-15(5)19(34-24)23(31)32-7-2)33-22(30)17(13-14(3)4)26-20(28)16-11-9-8-10-12-16/h8-12,14,17-18H,6-7,13H2,1-5H3,(H,26,28)(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSDAZLQEHREEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)OC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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